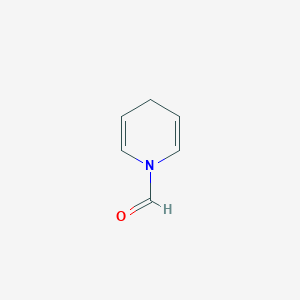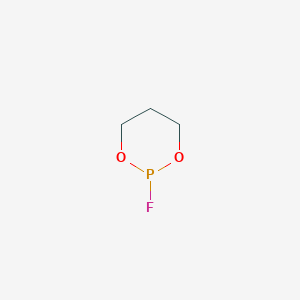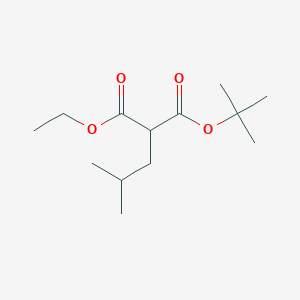![molecular formula C10H16 B14338282 1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane CAS No. 106311-23-3](/img/structure/B14338282.png)
1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(prop-1-en-2-yl)bicyclo[310]hexane is a bicyclic compound with a unique structure that includes a bicyclo[310]hexane core
Preparation Methods
The synthesis of 1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst and blue LED irradiation . This method provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylene and methyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
Sesquisabinene: This compound has a similar bicyclic structure but differs in the substituents attached to the core.
Sabinene: Another bicyclic compound with a different substitution pattern, often used in flavor and fragrance applications.
Episesquithujene: A stereoisomer with a similar core structure but different spatial arrangement of atoms.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
106311-23-3 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-methyl-6-prop-1-en-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H16/c1-7(2)9-8-5-4-6-10(8,9)3/h8-9H,1,4-6H2,2-3H3 |
InChI Key |
JNTXXFIZIRYWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1C2C1(CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
![Bicyclo[2.2.1]hept-2-en-2-yl diethyl phosphate](/img/structure/B14338204.png)
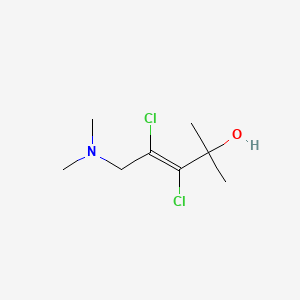

![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
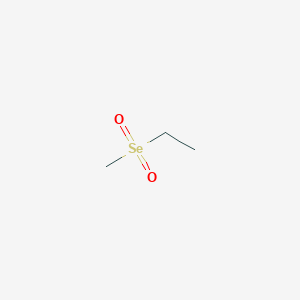

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
